molecular formula C10H9N3O B2988285 N'-hydroxyquinoline-2-carboximidamide CAS No. 72081-99-3

N'-hydroxyquinoline-2-carboximidamide

カタログ番号: B2988285
CAS番号: 72081-99-3
分子量: 187.20 g/mol
InChIキー: DEQWPCQMOAQNTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Q & A

Basic Research Questions

Q. What experimental conditions are critical for optimizing the synthesis of N'-hydroxyquinoline-2-carboximidamide, and how can by-product formation be minimized?

Methodological Answer:

  • Reaction Optimization : Use controlled stoichiometry (e.g., 1:1.2 molar ratio of precursor to hydroxylamine derivatives) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • By-Product Mitigation : Employ gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to monitor intermediates. Adjust pH (<7) to suppress hydrolysis pathways .
  • Validation : Cross-reference synthesized products with spectral libraries (e.g., NIST Chemistry WebBook) for purity confirmation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR (500 MHz, DMSO-d₆) to resolve imidamide proton signals (~10-12 ppm) and quinoline backbone carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1) and fragmentation patterns .
  • X-ray Crystallography : For structural validation, refine data using SHELXL (monoclinic P2₁/c space group) with R-factor <5% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25 guidelines) .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to prevent inhalation of dust (S22 compliance) .
  • Storage : Store in amber glass vials at -20°C under desiccant to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact-exchange functionals predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Apply hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms (20-25%) to improve accuracy in HOMO-LUMO gap calculations .
  • Basis Sets : Use 6-311+G(d,p) for geometry optimization and vibrational frequency analysis.
  • Validation : Compare computed IR spectra with experimental data (KBr pellet method) to validate electron-density distributions .

Q. How should researchers address contradictions in pharmacological data (e.g., IC₅₀ variability) for this compound across studies?

Methodological Answer:

  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-laboratory variability. Report effect sizes and confidence intervals per NIH guidelines .
  • Experimental Controls : Include positive controls (e.g., cisplatin for cytotoxicity assays) and standardize cell lines (e.g., HepG2 vs. HEK293) to contextualize results .
  • Meta-Analysis : Use PRISMA frameworks to aggregate data from ≥5 independent studies, adjusting for publication bias via funnel plots .

Q. What crystallographic strategies improve resolution when determining the structure of this compound derivatives?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm³).
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and restraints for disordered imidamide groups .
  • Validation : Check Rint (<0.05) and CCDC deposition (e.g., CIF files) for reproducibility .

Q. How can ecological risk assessments be conducted for this compound despite limited ecotoxicity data?

Methodological Answer:

  • Read-Across Models : Use QSAR tools (e.g., EPI Suite) to estimate logP (2.1–2.5) and biodegradability from quinoline analogs .
  • Tiered Testing : Start with Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition assays (OECD 201) .
  • Data Gaps : Flag "no data available" in SDS Section 12 and prioritize in vitro bioaccumulation assays (e.g., OECD 305) .

Q. What methodologies ensure reproducibility in enzyme inhibition assays involving this compound?

Methodological Answer:

  • Protocol Standardization : Pre-incubate enzymes (e.g., carbonic anhydrase) for 10 min at 25°C before adding substrates .
  • Blinding : Use double-blind setups for IC₅₀ determinations to minimize observer bias .
  • Data Transparency : Share raw kinetic data (e.g., ΔA/min) via repositories like Zenodo, adhering to FAIR principles .

特性

CAS番号

72081-99-3

分子式

C10H9N3O

分子量

187.20 g/mol

IUPAC名

N'-hydroxyquinoline-2-carboximidamide

InChI

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13)

InChIキー

DEQWPCQMOAQNTF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N

異性体SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=N\O)/N

正規SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。